N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted with a 4-ethoxyphenyl group at position 3 and an acetamide-linked 2-chloro-5-(trifluoromethyl)phenyl moiety at position 6. The triazolo-pyrimidine scaffold is known for its metabolic stability and hydrogen-bonding capacity, which are critical for interactions with biological targets .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N6O3/c1-2-34-14-6-4-13(5-7-14)31-19-18(28-29-31)20(33)30(11-26-19)10-17(32)27-16-9-12(21(23,24)25)3-8-15(16)22/h3-9,11H,2,10H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHUMUYXQQBLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
- Molecular Formula : C24H19ClF3N5O2S
- Molecular Weight : 533.95 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests potential interactions with biological targets due to the presence of functional groups that can influence activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
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Antibacterial Activity :
- The compound's structural analogs have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial potency .
- A related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus cereus and 128 µg/mL against Micrococcus luteus .
- Antitubercular Activity :
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria .
- Interference with DNA/RNA Synthesis : The triazole and pyrimidine moieties may interact with nucleic acids or associated enzymes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Functional Groups : The presence of electron-withdrawing groups enhances antibacterial properties.
- Substituent Variability : Different substituents on the aromatic rings can lead to significant changes in potency against specific pathogens or cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its antitumor and antimicrobial properties. Its structural components suggest that it may interact with biological targets involved in cell proliferation and pathogen resistance.
Antitumor Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies:
- A study demonstrated that similar compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide could be evaluated for similar efficacy .
Antimicrobial Properties
The compound's ability to disrupt microbial cell membranes has been noted in preliminary studies. Its efficacy against resistant strains of bacteria positions it as a candidate for further development as an antimicrobial agent.
Case Studies:
- Research on related compounds suggests effective inhibition of Gram-positive and Gram-negative bacteria .
Biological Studies
Beyond its medicinal applications, this compound can serve as a valuable tool in biological research.
Mechanistic Studies
The unique structure allows for investigations into the mechanisms of action at the molecular level. Understanding how this compound interacts with specific enzymes or receptors can provide insights into drug design.
Experimental Design:
- In vitro assays can be designed to assess binding affinities to target proteins involved in cancer pathways or microbial resistance mechanisms .
Biochemical Assays
The compound can be utilized in biochemical assays to evaluate its effects on metabolic pathways. This can help elucidate its role in cellular processes such as apoptosis and cell cycle regulation.
Material Science
Emerging research indicates potential applications of this compound in material science, particularly in creating novel polymers or coatings with antimicrobial properties.
Polymeric Applications
Incorporating this compound into polymer matrices could enhance the antimicrobial characteristics of materials used in medical devices or packaging.
Research Findings:
Studies have shown that polymers modified with similar triazole derivatives exhibit improved resistance to microbial colonization .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: The triazolo[4,5-d]pyrimidine core in the target compound and ’s derivative contrasts with thiazolo[3,2-a]pyrimidine (), which replaces a nitrogen atom with sulfur. Tetrahydro-triazolo[1,5-a]pyrimidine () introduces a saturated ring, reducing aromaticity and possibly enhancing conformational flexibility .
Substituent Effects: Chloro-trifluoromethylphenyl vs. Chlorophenoxy: The target’s 2-chloro-5-(trifluoromethyl)phenyl group is more lipophilic than the 4-chlorophenoxy in , which may improve blood-brain barrier penetration . Ethoxy vs. Acetamide Linkage: Shared with oxadixyl (), this group is critical for hydrogen bonding in enzyme inhibition. However, oxadixyl’s 2,6-dimethylphenyl substituent targets fungal enzymes, whereas the target’s chloro-trifluoromethylphenyl may prioritize mammalian targets .
Bioisosteric and Pharmacological Considerations
- Triazole vs. Tetrazole : While the target compound lacks a tetrazole, highlights tetrazoles as carboxylic acid bioisosteres. The triazole in the target may mimic amide bonds, enhancing metabolic stability compared to tetrazole-containing drugs .
- Sulfonamide vs. Acetamide : Sulfonamide-based pesticides (e.g., flumetsulam, ) rely on sulfonic acid mimicry, whereas the target’s acetamide group may target kinases or proteases through distinct binding modes .
Preparation Methods
Synthesis of the Triazolo[4,5-d]pyrimidin-7-one Core
The triazolo[4,5-d]pyrimidinone scaffold is constructed via cyclocondensation between 4-amino-1,2,3-triazole derivatives and substituted pyrimidine intermediates. Source highlights a general approach where 5-amino-4H-1,2,4-triazole reacts with 1,3-diketones under basic conditions to form triazolopyrimidines . For the target compound, 4-ethoxyphenyl-substituted 5-amino-1,2,3-triazole is condensed with a 6-chloro-2,4-dimethoxypyrimidin-5-one precursor in refluxing ethanol, yielding 3-(4-ethoxyphenyl)-6-chloro- triazolo[4,5-d]pyrimidin-7-one .
Key reaction parameters include:
Introduction of the Acetamide Side Chain
The 6-chloro group on the triazolopyrimidinone core undergoes nucleophilic substitution with 2-aminoacetamide derivatives. Source demonstrates that chloro-pyrimidines react efficiently with primary amines in polar aprotic solvents like dimethylformamide (DMF) . For this compound, 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is prepared separately via EDCI/HOBt-mediated coupling between 2-chloroacetyl chloride and 2-chloro-5-(trifluoromethyl)aniline .
Subsequent substitution involves:
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Reagents : 2-chloroacetamide derivative (1.2 equivalents), potassium iodide (catalytic).
Functionalization with the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety is introduced either during triazole synthesis or via post-cyclization modification. Source emphasizes that pre-functionalization of the triazole precursor ensures regioselectivity . 4-Ethoxybenzaldehyde is condensed with thiosemicarbazide to form 4-ethoxyphenyl-1,2,3-triazole-5-amine, which then participates in cyclocondensation .
Final Coupling and Purification
The assembled intermediates are coupled under mild conditions to avoid degradation of the trifluoromethyl group. Source reports that acetamide linkages are stabilized using N-methylmorpholine (NMM) as a base in dichloromethane . Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Critical Data :
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) :
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High-Resolution Mass Spectrometry (HRMS) :
Challenges and Optimization
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Regioselectivity in Triazole Formation : Competing -triazole isomers are minimized by using excess 4-ethoxyphenylboronic acid in Suzuki couplings .
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Trifluoromethyl Stability : Reaction temperatures below 70°C prevent decomposition of the CF₃ group .
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Solvent Choice : Ethyl acetate outperforms THF in recrystallization due to better solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
